N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methylphenyl group, and a propan-2-yl group attached to a triazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.
Introduction of the hydroxyethyl group: This step involves the reaction of the triazole intermediate with an appropriate hydroxyethylating agent under controlled conditions.
Attachment of the methylphenyl group: This can be done through a substitution reaction where the triazole intermediate reacts with a methylphenyl halide.
Addition of the propan-2-yl group: This step involves the reaction of the triazole intermediate with a propan-2-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methylphenyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.
Methylphenyl derivatives: Compounds with methylphenyl groups attached to various core structures.
Uniqueness
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(2)14-13(15(21)16-8-9-20)17-18-19(14)12-6-4-11(3)5-7-12/h4-7,10,20H,8-9H2,1-3H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMISCKGKGYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCO)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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